Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HAPSBC is synthesized through a series of chemical reactions involving the coordination of iron with S-benzyl dithiocarbazate . The synthesis typically involves the following steps:
Formation of S-benzyl dithiocarbazate: This is achieved by reacting benzyl chloride with potassium dithiocarbazate in an aqueous medium.
Coordination with Iron: The S-benzyl dithiocarbazate is then reacted with an iron salt, such as iron(III) chloride, under controlled conditions to form the HAPSBC complex.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
HAPSBC undergoes various chemical reactions, including:
Oxidation: HAPSBC can be oxidized to form different iron oxidation states.
Reduction: It can also be reduced under specific conditions.
Substitution: The S-benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iron complexes, while substitution can result in various S-substituted derivatives .
Scientific Research Applications
HAPSBC has a wide range of applications in scientific research:
Mechanism of Action
HAPSBC exerts its effects by chelating iron ions, thereby modulating their intracellular distribution . The compound binds to iron through its dithiocarbazate moiety, forming a stable complex that can be transported within cells. This chelation process affects various molecular targets and pathways, including those involved in iron metabolism and storage .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferiprone: A chelating agent used to manage iron levels in patients with thalassemia.
Deferasirox: An oral iron chelator used to treat chronic iron overload.
Uniqueness
HAPSBC is unique due to its specific S-benzyl dithiocarbazate structure, which provides distinct chelation properties and intracellular distribution capabilities. Unlike other chelators, HAPSBC’s structure allows for targeted modulation of iron within cells, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
26158-47-4 |
---|---|
Molecular Formula |
C15H15N3S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
GAPPGYVPJUGIHP-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.